4-(2-Naphthalen-2-ylethylamino)quinazoline-6-carbonitrile
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Overview
Description
4-(2-Naphthalen-2-ylethylamino)quinazoline-6-carbonitrile is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Naphthalen-2-ylethylamino)quinazoline-6-carbonitrile typically involves the reaction of 2-naphthyl ethylamine with quinazoline-6-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Common solvents used in this synthesis include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), while catalysts such as palladium on carbon (Pd/C) or copper iodide (CuI) are often employed .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(2-Naphthalen-2-ylethylamino)quinazoline-6-carbonitrile can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA) or pyridine.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which may exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Naphthalen-2-ylethylamino)quinazoline-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 4-(Phenethylamino)quinazoline-6-carbonitrile
- 4-(Benzylamino)quinazoline-6-carbonitrile
- 4-(2-Pyridylethylamino)quinazoline-6-carbonitrile
Uniqueness
4-(2-Naphthalen-2-ylethylamino)quinazoline-6-carbonitrile is unique due to its naphthalene moiety, which imparts distinct physicochemical properties and biological activities compared to other similar compounds. This structural feature enhances its potential as a therapeutic agent and differentiates it from other quinazoline derivatives .
Properties
Molecular Formula |
C21H16N4 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
4-(2-naphthalen-2-ylethylamino)quinazoline-6-carbonitrile |
InChI |
InChI=1S/C21H16N4/c22-13-16-6-8-20-19(12-16)21(25-14-24-20)23-10-9-15-5-7-17-3-1-2-4-18(17)11-15/h1-8,11-12,14H,9-10H2,(H,23,24,25) |
InChI Key |
GNPMQXLITTWHDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CCNC3=NC=NC4=C3C=C(C=C4)C#N |
Origin of Product |
United States |
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